N-(Cyanoacetyl)benzamide

Description

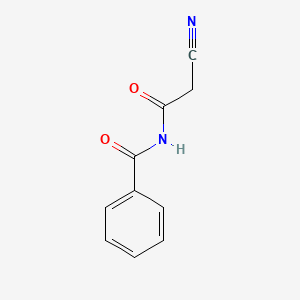

Structure

3D Structure

Properties

CAS No. |

91036-81-6 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

N-(2-cyanoacetyl)benzamide |

InChI |

InChI=1S/C10H8N2O2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |

InChI Key |

RDBHOKGXNAUEEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Cyanoacetyl Benzamide and Analogous Cyanoacetylbenzamide Scaffolds

Direct Synthesis Approaches

Direct synthesis methods typically involve the straightforward coupling of precursors to form the target N-acyl-α-cyanoacetamide structure. These methods are often characterized by their predictability and stepwise nature.

A notable synthetic route involves the reaction of N-acyl-N-cyanoacetylamines with ethyl orthoformate in the presence of acetic anhydride (B1165640). rsc.org This reaction yields ethoxymethylene derivatives, which are versatile intermediates. rsc.org For instance, the reaction of a cyanoacetyl compound with ethyl orthoformate and acetic anhydride can be boiled under reflux for approximately one hour to produce the corresponding ethoxymethylene product. rsc.org These intermediates can be further reacted with reagents like aqueous ammonia (B1221849) or aniline (B41778) to form pyrimidines and aminomethylene derivatives, respectively. rsc.org

A related reaction involves the one-pot combination of cyanoacetic acid, an amide, acetic anhydride, and ethyl orthoformate to directly produce acylamidomethylene derivatives. rsc.org

Table 1: Synthesis of Ethoxymethylene Derivatives

| Reactants | Reagents/Conditions | Product |

|---|

Data sourced from a study on purine, pyrimidine (B1678525), and glyoxaline synthesis. rsc.org

The direct condensation of cyanoacetic acid with an amide in the presence of a dehydrating agent like acetic anhydride provides a straightforward route to N-acyl-α-cyanoacetamides. A typical procedure involves heating cyanoacetic acid and an amide (such as acetamide, as an analog for benzamide) with acetic anhydride on a water bath for several hours. rsc.org Upon cooling, the desired N-acyl-α-cyanoacetamide product crystallizes and can be isolated. rsc.org This method highlights a fundamental approach to forming the core structure of N-(cyanoacetyl)benzamide.

Table 2: Synthesis of N-Acetyl-α-cyanoacetamide

| Reactants | Reagents/Conditions | Product | Yield |

|---|

This reaction serves as an illustrative example for the synthesis of N-acyl-α-cyanoacetamides. rsc.org

An alternative strategy allows for the synthesis of N-(cyanomethyl)benzamide, a structurally related analog. This method starts from aminoacetonitrile (B1212223) hydrogen sulfate (B86663). nih.gov In this process, a solution of aminoacetonitrile hydrogen sulfate in methylene (B1212753) chloride is neutralized with triethylamine (B128534) at a low temperature (0-5°C). nih.gov Subsequently, benzoyl chloride is added, and the mixture is stirred at 0°C for one hour, followed by continued stirring at room temperature for 16 hours. nih.gov After an acidic workup and purification, the product, N-(cyanomethyl)benzamide, is obtained as a white solid in high yield. nih.gov

Table 3: Synthesis of N-(cyanomethyl)benzamide

| Reactants | Reagents/Conditions | Product | Yield |

|---|

Data sourced from the experimental synthesis of N-(cyanomethyl)benzamide. nih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. mdpi.com These reactions are highly efficient and allow for the rapid construction of complex molecules from simple precursors. mdpi.comorganic-chemistry.org Cyanoacetylbenzamide scaffolds and their precursors are frequently integrated into MCRs to generate diverse heterocyclic libraries.

Cyanoacetic acid hydrazide is an exceptionally versatile precursor in heterocyclic synthesis due to its multiple reactive sites. researchgate.netarkat-usa.org It can be prepared by reacting ethyl cyanoacetate (B8463686) with hydrazine (B178648) hydrate (B1144303). iau.irresearchgate.net This precursor can then be used in MCRs to form more complex intermediates.

For example, 2-chlorobenzoyl chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) to generate 2-chlorobenzoyl isothiocyanate in situ. The subsequent addition of cyanoacetic acid hydrazide to this intermediate yields a complex precursor, 2-chloro-N-(2-(2-cyanoacetyl)hydrazine-1-carbonothioyl)benzamide. researchgate.net This demonstrates how the cyanoacetyl hydrazide moiety can be readily incorporated to form a larger, functionalized molecule ready for further transformation. researchgate.net

The precursors formed from cyanoacetic acid hydrazide are primed for cyclization and integration into larger, often heterocyclic, systems. Following the example above, the 2-chloro-N-(2-(2-cyanoacetyl)hydrazine-1-carbonothioyl)benzamide intermediate can be cyclized by refluxing in glacial acetic acid to generate a substituted 1,3,4-thiadiazole (B1197879) derivative. researchgate.net

In another example of MCRs, 3-cyanoacetyl indole (B1671886) can undergo a tandem Knoevenagel–Michael reaction with various aromatic aldehydes and malononitrile (B47326). mdpi.com This three-component reaction, catalyzed by indium(III) chloride, efficiently produces complex 3-pyranyl indole derivatives. mdpi.com Such reactions highlight the utility of the cyanoacetyl group as a key component in building intricate molecular frameworks. mdpi.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl Orthoformate |

| Acetic Anhydride |

| Aniline |

| Cyanoacetic Acid |

| Acetamide |

| N-Acetyl-α-cyanoacetamide |

| Aminoacetonitrile Hydrogen Sulfate |

| Benzoyl Chloride |

| Methylene Chloride |

| Triethylamine |

| N-(cyanomethyl)benzamide |

| Cyanoacetic Acid Hydrazide |

| Ethyl Cyanoacetate |

| Hydrazine Hydrate |

| 2-Chlorobenzoyl Chloride |

| Ammonium Thiocyanate |

| 2-Chlorobenzoyl Isothiocyanate |

| 2-chloro-N-(2-(2-cyanoacetyl)hydrazine-1-carbonothioyl)benzamide |

| 1,3,4-Thiadiazole |

| 3-Cyanoacetyl Indole |

| Malononitrile |

| Indium(III) Chloride |

| Ethyl Benzoylpyruvate |

Exploration of Reaction Conditions and Mechanistic Pathways

The synthesis of this compound and related cyanoacetylbenzamide scaffolds is typically achieved through N-acylation reactions. The exploration of various reaction conditions, including the choice of reagents, catalysts, solvents, and temperature, is crucial for optimizing reaction efficiency and yield. The mechanistic pathways underlying these transformations often involve nucleophilic attack and subsequent condensation or cyclization steps.

A primary method for synthesizing N-acyl-α-cyanoacetamides involves the reaction of an amide with cyanoacetic acid in the presence of a dehydrating agent, such as acetic anhydride. rsc.org For instance, this compound can be prepared by reacting benzamide (B126) with cyanoacetic acid and acetic anhydride. This approach is part of a broader methodology for N-acylation, a fundamental reaction in the production of fine chemicals and pharmaceutical precursors. orientjchem.org

The reaction conditions for these types of acylations have been extensively studied to develop milder and more environmentally friendly protocols. orientjchem.org While many methods employ acidic or basic catalysts, catalyst-free conditions have also been developed, often utilizing water as a solvent or solvent-free systems to improve the environmental impact. orientjchem.org

A detailed investigation into the formation of related acylamidomethylene derivatives involved boiling this compound with ethyl orthoformate and acetic anhydride under reflux for one hour. rsc.org This reaction leads to the formation of an ethoxymethylene derivative, highlighting a subsequent functionalization pathway for the cyanoacetylbenzamide scaffold. rsc.org

The mechanistic pathway for the formation of acylamidomethylene derivatives from the reaction of cyanoacetic acid, acetic anhydride, and amides has been a subject of discussion. rsc.org The initial step is the N-acylation of the primary amide with a derivative of cyanoacetic acid. Subsequent reactions, such as those with ethyl orthoformate, proceed via intermediates that can be isolated. rsc.org These intermediates, like the ethoxymethylene compounds, are versatile and can react further with nucleophiles such as ammonia or aniline to yield pyrimidines or aminomethylene derivatives, respectively. rsc.org

For analogous structures, multicomponent reactions (MCRs) provide an efficient synthetic route. For example, a precursor containing a cyanoacetyl moiety was prepared by treating a benzamide derivative with ammonium thiocyanate and cyanoacetic acid hydrazide. rsc.org Subsequent reactions of this scaffold with aromatic aldehydes through a Knoevenagel condensation demonstrate a common pathway for elaborating the cyanoacetyl group. rsc.org The Knoevenagel reaction involves the condensation of an active methylene compound (like the -CH2- in the cyanoacetyl group) with a carbonyl compound, typically catalyzed by a weak base.

The versatility of the cyanoacetyl moiety is further demonstrated in its use for synthesizing various heterocyclic systems. For example, a derivative, 4-(1-cyano-2-oxoethyl)benzamide, reacts with hydrazines to yield 5-aminopyrazoles. beilstein-journals.org This cyclization reaction is a key pathway for generating pyrazole-containing scaffolds from cyanoacetyl precursors. beilstein-journals.org

The table below summarizes representative reaction conditions for the synthesis and derivatization of cyanoacetylbenzamide scaffolds based on published research findings.

Table 1: Selected Reaction Conditions for Synthesis and Derivatization of Cyanoacetylbenzamide Scaffolds

| Product/Intermediate | Starting Materials | Reagents & Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Acetyl-α-cyanoacetamide | Cyanoacetic acid, Acetamide | Acetic anhydride | Heated on water-bath for 3 hr | Not specified | rsc.org |

| Ethoxymethylene derivative | This compound | Ethyl orthoformate, Acetic anhydride | Boiled under reflux for 1 hr | Not specified | rsc.org |

| N-[N′-(2-cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide | Compound 1, Ammonium thiocyanate, Cyanoacetic acid hydrazide | Dioxane | Not specified | Satisfactory | rsc.org |

| Quinazolin-benzamide derivatives (3a-d) | Compound 2, Aromatic aldehydes | Not specified | Knoevenagel reaction | Satisfactory | rsc.org |

| 5-Aminopyrazoles (27) | 4-(1-Cyano-2-oxoethyl)benzamide (26) | Hydrazines | Not specified | Not specified | beilstein-journals.org |

| N-Acylated anilines (general) | Aniline, Acetic anhydride | H2O | Room temperature, 5 min | 98% | orientjchem.org |

Iron-catalyzed direct acylation of amines with carboxylic acids offers another potential route for the amide bond formation central to this compound synthesis, often proceeding under oxygenated conditions at elevated temperatures (e.g., 80-100 °C). rsc.org While not specifically reported for this compound, these modern catalytic methods represent a potential area for exploring more efficient and sustainable synthetic pathways. rsc.org

Chemical Reactivity and Transformation Dynamics of N Cyanoacetyl Benzamide

Reactions Involving the Cyano Moiety

The cyano (C≡N) group in N-(Cyanoacetyl)benzamide is a key site for various chemical transformations, primarily through nucleophilic additions and condensation reactions, which are instrumental in the formation of diverse heterocyclic systems.

Nucleophilic Addition Reactions

The triple bond of the cyano group is susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic applications of this compound. For instance, in the presence of a base, the active methylene (B1212753) group can be deprotonated to form a carbanion, which can then participate in intramolecular reactions. While direct nucleophilic addition to the cyano group by external nucleophiles is a general reaction for nitriles, in the context of this compound, it often occurs in concert with other reactive centers within the molecule, leading to cyclization. mdpi.comlibretexts.org

A notable example is the palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids. The proposed mechanism involves a nucleophilic addition of the aryl group from the boronic acid to the cyano function. This forms an imine intermediate which then undergoes intramolecular addition to the amide, ultimately leading to the synthesis of 2,4-disubstituted quinazolines. nih.gov

Condensation Reactions for Heterocyclic Formation

The cyano group, in conjunction with the adjacent active methylene group, provides a powerful tool for constructing heterocyclic rings through condensation reactions. These reactions typically involve a bifunctional reagent that reacts with both the cyano and methylene groups.

One of the most significant applications is in the synthesis of pyrazole (B372694) derivatives. organic-chemistry.orgbeilstein-journals.org For example, this compound can react with hydrazine (B178648) derivatives. The reaction proceeds through initial condensation, likely involving the active methylene group, followed by cyclization where the amino group of the hydrazine attacks the electrophilic carbon of the cyano group. beilstein-journals.org This strategy has been employed to synthesize various substituted 5-aminopyrazoles. beilstein-journals.orgnih.gov

Similarly, condensation reactions with other reagents can lead to different heterocycles. For instance, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The versatility of the cyano group in these condensation reactions makes this compound a key building block in heterocyclic chemistry. researchgate.net

Reactions Involving the Amide and Benzamide (B126) Framework

The amide and benzamide portions of the molecule also play a crucial role in its reactivity, particularly in cyclization reactions and substitution on the aromatic ring.

Cyclization Reactions Leading to Heterocycles

The amide functionality, being an ambident nucleophile, can participate in cyclization reactions through either its nitrogen or oxygen atom. nih.gov The outcome of these reactions is often dependent on the reaction conditions and the nature of the other reactants.

This compound and its derivatives are extensively used in the synthesis of various fused heterocyclic systems. For example, it can be a precursor for the synthesis of pyrimidines, pyridines, and thiazoles. researchgate.netrsc.orgevitachem.comthieme.deresearchgate.net Reaction of N-acyl-N-cyanoacetylamines with ethyl orthoformate and acetic anhydride (B1165640) yields ethoxymethylene derivatives. These intermediates can then be cyclized with ammonia (B1221849) or amines to form pyrimidines. rsc.org

The synthesis of thiazole (B1198619) derivatives can also be achieved from precursors derived from this compound. bepls.comorganic-chemistry.orgmdpi.com For instance, after conversion to a suitable thioamide derivative, reaction with an α-haloketone in a Hantzsch-type synthesis can yield the thiazole ring.

Furthermore, the active methylene group in this compound can react with various electrophiles to initiate cyclization. For example, condensation with aldehydes or ketones can lead to the formation of various six-membered heterocyclic rings. ekb.egorganic-chemistry.org

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

| Starting Material Derivative | Reagent(s) | Resulting Heterocycle |

| This compound | Hydrazine hydrate (B1144303) | Pyrazole |

| Ethoxymethylene derivative | Ammonia | Pyrimidine (B1678525) |

| Thioamide derivative | α-haloketone | Thiazole |

| This compound | Benzylidene malononitrile (B47326) | Pyridine |

Substitution Reactions on the Aromatic System

The benzoyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, although the amide group is generally a deactivating group. However, under forcing conditions or with highly reactive electrophiles, substitution can occur, typically at the meta-position.

More synthetically relevant are nucleophilic aromatic substitution reactions on derivatives of this compound where the aromatic ring is substituted with a good leaving group. For example, if the benzoyl group is substituted with a halogen, this halogen can be displaced by a variety of nucleophiles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be performed on halogenated derivatives of this compound to introduce new carbon-carbon bonds on the aromatic ring. These reactions significantly expand the structural diversity of the resulting compounds.

Hydrolytic Transformations

Under acidic or basic conditions, the functional groups of this compound can undergo hydrolysis. libretexts.orgmasterorganicchemistry.comsavemyexams.com

The cyano group can be hydrolyzed to a carboxylic acid group or an amide group. researchgate.net The hydrolysis of the cyano group often proceeds in a stepwise manner, first to a primary amide (carboxamide) and then to a carboxylic acid and ammonia. The conditions of the hydrolysis (acid or base concentration, temperature) can be controlled to favor one product over the other. For instance, hydrolysis with N-sodium hydroxide (B78521) can lead to ammonia, carbon dioxide, and cyanoacetaldehyde. rsc.org

The benzamide linkage can also be cleaved under hydrolytic conditions. libretexts.org Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. In either case, the result is the formation of benzoic acid and cyanoacetamide.

The relative rates of hydrolysis of the cyano and amide groups can be influenced by the reaction conditions. The benzoyl group in some benzoylaminonitriles has been found to assist in the hydrolysis of the nitrile group. nsf.govnih.gov

Derivatization Strategies and Heterocyclic Synthesis Utilizing N Cyanoacetyl Benzamide As a Building Block

Formation of Nitrogen-Containing Heterocycles

The strategic placement of reactive sites in N-(Cyanoacetyl)benzamide facilitates its use in cyclization reactions to form various heterocyclic rings.

Pyrazole (B372694) Derivatives

Pyrazole moieties are readily synthesized using this compound as a key starting material. The reaction of this compound with hydrazines is a common and effective method for constructing the pyrazole ring. For instance, the condensation of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 5-aminopyrazole derivatives. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization involving the cyano group.

Variations of this reaction, such as using substituted hydrazines, allow for the introduction of different functionalities onto the pyrazole ring, leading to a diverse library of derivatives. beilstein-journals.orgscirp.org The reaction of N-[2-bromo-1-phenylethylidene]-2-cyanoacetohydrazide, derived from cyanoacetylhydrazine, with potassium cyanide results in the formation of 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole. beilstein-journals.org

Thiadiazole and Oxadiazole Derivatives

This compound serves as a valuable precursor for the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives. These five-membered heterocyclic rings containing one oxygen or sulfur and two nitrogen atoms are of significant interest. rjptonline.orgijper.org

The synthesis of N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide is a key step in the creation of various thiadiazole-based compounds. researchgate.net This intermediate can be further modified. For example, the cyanomethylene group's reactivity can be exploited to construct new heterocyclic systems fused or linked to the thiadiazole ring. researchgate.net A common synthetic route to 1,3,4-thiadiazoles involves the reaction of acylhydrazides with a source of sulfur, such as thiosemicarbazide (B42300) followed by cyclization. mdpi.comijcce.ac.ir

For oxadiazole synthesis, this compound can be converted to the corresponding acylhydrazide, which is a key intermediate. This acylhydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. nih.gov For example, N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide can be cyclized to form N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide. acs.org

Pyrimidine (B1678525) and Quinazolinone Derivatives

The reactivity of this compound also extends to the synthesis of six-membered heterocyclic systems like pyrimidines and quinazolinones. The activated methylene (B1212753) group in this compound can participate in condensation reactions with various electrophiles to build the pyrimidine ring. For instance, its reaction with urea (B33335) or thiourea (B124793) derivatives can lead to the formation of pyrimidine-2,4-dione or 2-thioxopyrimidine derivatives. evitachem.comgsconlinepress.com

Quinazolinone synthesis can be achieved through multi-step reaction sequences starting from precursors derived from this compound. For example, N-[N′-(2-cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide has been synthesized and utilized as a precursor for quinazolinone derivatives. rsc.orgmdpi.com Palladium-catalyzed reactions of N-(2-cyanoaryl)benzamides with arylboronic acids have also been developed to synthesize 2,4-disubstituted quinazolines in good yields. nih.gov

Triazole and Semicarbazide (B1199961) Derivatives

This compound is a useful starting material for the synthesis of triazole and semicarbazide derivatives. Semicarbazides can be prepared by reacting a derivative of this compound, such as an isothiocyanate, with a hydrazine. ajchem-b.comrsc.org These semicarbazide intermediates can then be cyclized to form 1,2,4-triazole (B32235) rings. researchgate.netimist.mascispace.com

The synthesis of N-(pyrazolo[5,1-c] rjptonline.orgCurrent time information in Bangalore, IN.clockss.orgtriazin-7-yl)benzamides has been reported starting from N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which is derived from this compound. nih.gov This involves diazotization of the 5-amino group followed by coupling with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686). nih.gov

Construction of Structurally Enriched Compounds

Beyond the synthesis of fundamental heterocyclic systems, this compound is employed in the construction of more complex and structurally enriched compounds.

Mannich Base Derivatives

The active methylene group in this compound and its derivatives is susceptible to Mannich reactions. nih.govnih.gov The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govnrfhh.com This reaction allows for the introduction of an aminomethyl substituent, leading to the formation of Mannich bases.

For instance, N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo a Mannich reaction with formaldehyde (B43269) and various secondary amines to yield the corresponding Mannich bases. researchgate.net This strategy provides a straightforward method for introducing diverse amino functionalities into the molecule, thereby expanding the structural diversity of the synthesized compounds. researchgate.netchitkara.edu.in

Advanced Spectroscopic and Crystallographic Characterization of N Cyanoacetyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of atoms within the molecular structure of N-(Cyanoacetyl)benzamide and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. A broad singlet observed for the amide proton (NH) is a characteristic feature. The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region of the spectrum, a result of their varied electronic environments. The methylene (B1212753) protons (CH₂) adjacent to the cyano and carbonyl groups exhibit a singlet, indicating their chemical equivalence.

For instance, in a derivative like N-(2-cyanophenyl)benzamide, the aromatic protons show complex splitting patterns due to their interactions. rsc.org Similarly, the ¹H NMR spectrum of benzamide (B126) itself shows signals for aromatic protons and a broad signal for the amide protons. chemicalbook.com In related structures, such as N-benzoyl-2-isonicotinoylhydrazine-1-carboxamide, good agreement has been observed between experimental and computationally predicted ¹H NMR spectral data. researchgate.net

Table 1: Representative ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| N-(2-cyanophenyl) benzamide | CDCl₃ | 7.48-8.03 (m, Ar-H), NH (broad s) |

| Benzamide | DMSO-d₆ | 7.46-8.05 (m, Ar-H), 7.46, 8.05 (broad s, NH₂) chemicalbook.com |

| N-benzylbenzamide | CDCl₃ | 4.59 (d, CH₂), 6.78 (broad s, NH), 7.26-7.78 (m, Ar-H) chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the amide group in this compound typically resonates at a downfield chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon of the cyano group (C≡N) also has a characteristic chemical shift. The aromatic carbons display a series of signals in the aromatic region of the spectrum.

In N-(2-cyanophenyl)benzamide, the carbon signals have been assigned, providing a complete picture of the carbon framework. rsc.org The spectra of related benzamide derivatives have also been thoroughly analyzed, aiding in the structural confirmation of these compounds. researchgate.netnih.gov For example, the ¹³C NMR spectrum of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine was fully assigned using two-dimensional NMR techniques. redalyc.org

Table 2: Representative ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| N-(2-cyanophenyl) benzamide | CDCl₃ | Aromatic carbons, C=O, C≡N |

| N-benzylbenzamide | CDCl₃ | 44.1 (CH₂), 127.0, 127.7, 128.5, 128.6, 131.6, 134.0, 138.2 (Ar-C), 167.3 (C=O) chemicalbook.com |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | - | C≡N, CH₂, C=O (amide), C=O (urea), CH₃ nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band is typically observed for the C≡N (nitrile) stretching vibration, usually in the range of 2260-2222 cm⁻¹. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibrations of the amide group appear as strong absorptions, often as two distinct bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups. The N-H stretching vibration of the amide group is also observable as a band in the region of 3400-3200 cm⁻¹.

The IR spectra of various benzamide derivatives have been reported, showing characteristic peaks for the amide and other functional groups present. researchgate.netmdpi.com For instance, in N-(2-(4-chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide, strong C=O stretching bands were observed at 1697 and 1653 cm⁻¹. mdpi.com The position of the nitrile stretch can be influenced by conjugation; for example, in aromatic nitriles, the peak is found between 2240 and 2220 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C≡N (Nitrile) | Stretching | 2260-2222 libretexts.orgspectroscopyonline.com |

| C=O (Amide) | Stretching | 1680-1630 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern offers valuable structural clues. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org

For benzamides, a characteristic fragmentation is the loss of the amino group to form the benzoyl cation (m/z 105), which can further fragment to the phenyl cation (m/z 77). researchgate.net The fragmentation of N-substituted cyanoacetamides has been studied in detail, revealing that the fission of carbon-carbon bonds next to the carbonyl function or the nitrogen atom are common processes. researchgate.net The presence of the cyanoacetyl group will also lead to specific fragmentation pathways.

Table 4: Common Fragment Ions in the Mass Spectra of Benzamide Derivatives

| m/z | Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-NH₂]⁺ | Loss of amino group from primary benzamides |

| 105 | Benzoyl cation [C₆H₅CO]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

X-ray Diffraction (XRD) and Crystal Structure Elucidation

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Data Analysis

The analysis of single-crystal X-ray diffraction data involves determining the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. uhu-ciqso.es This information allows for the complete elucidation of the molecular and supramolecular structure. The crystal structure of a related compound, N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, was solved in the triclinic P-1 space group. researchgate.net These examples highlight the common packing motifs and intermolecular interactions, such as hydrogen bonding, that are characteristic of benzamide derivatives.

Table 5: Illustrative Crystallographic Data for a Benzamide Derivative

| Parameter | N-(4-Cyanobenzyl)benzamide nih.gov |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.864 (1) |

| b (Å) | 27.164 (5) |

| c (Å) | 7.839 (2) |

| β (°) | 91.09 (3) |

| Volume (ų) | 1248.4 (4) |

| Z | 4 |

Analysis of Intramolecular and Intermolecular Interactions

The molecular structure of this compound, featuring a benzoyl group attached to a cyanoacetamide moiety, is conducive to a variety of intramolecular and intermolecular interactions that dictate its chemical behavior and solid-state architecture.

Intramolecular Interactions:

The primary intramolecular interaction expected within the this compound molecule involves the formation of a pseudo-six-membered ring through a hydrogen bond. This can occur between the amide proton (N-H) and the oxygen atom of the acetyl carbonyl group (C=O). This type of intramolecular hydrogen bonding is a common feature in related structures and contributes to the conformational stability of the molecule. The planarity of the benzoyl and amide groups is influenced by the steric and electronic effects of the cyanoacetyl group.

In related structures, such as N-(2-acetylphenyl)carbamothioyl)benzamide, intramolecular N-H···O hydrogen bonds are observed, which stabilize the molecular conformation. chemicalbook.com Similarly, in other aromatic amides, the formation of six-membered intramolecular hydrogen bonds is a noted phenomenon, particularly when competing intermolecular interactions are less favorable. lookchem.com

Intermolecular Interactions:

The key intermolecular interactions anticipated to govern the crystal lattice of this compound are hydrogen bonds. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust intermolecular linkages.

N-H···O Hydrogen Bonds: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of the benzoyl group of a neighboring molecule. This is a classic interaction in benzamide derivatives, often leading to the formation of infinite chains or dimeric motifs. For instance, in the crystal structure of N-(4-Cyanobenzyl)benzamide, molecules are linked into infinite chains via intermolecular N—H⋯O hydrogen bonds. iucr.org Similarly, N-(cyanomethyl)benzamide also exhibits chains formed by N—H···O hydrogen bonds. molport.com

The interplay of these various interactions—strong N-H···O hydrogen bonds, weaker C-H···O/N contacts, and π-π stacking—would collectively determine the three-dimensional supramolecular architecture of this compound.

Crystal Packing and Supramolecular Assembly

In the absence of direct crystallographic data for this compound, its crystal packing and supramolecular assembly can be inferred from the analysis of related compounds. The formation of one-dimensional chains through N-H···O hydrogen bonds is a highly probable packing motif. iucr.orgmolport.com These primary chains can then be further organized into two-dimensional sheets or a three-dimensional network through the weaker C-H···O, C-H···N, and π-π interactions.

The supramolecular assembly of benzamide-containing molecules can be quite diverse. For example, a study on a benzamide-functionalized naphthalene-diimide derivative revealed spontaneous supramolecular assembly into spherical nanoparticles in water, driven by π-stacking interactions. In the solid state, the packing is often more ordered.

The table below summarizes the types of intermolecular interactions and their likely role in the supramolecular assembly of this compound, based on data from related compounds.

| Interaction Type | Donor | Acceptor | Probable Role in Supramolecular Assembly | Reference Compound(s) |

| Strong Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Formation of primary 1D chains or dimers | N-(4-Cyanobenzyl)benzamide iucr.org, N-(cyanomethyl)benzamide molport.com |

| Weak Hydrogen Bond | Aromatic (C-H) | Carbonyl (C=O) | Linking of primary chains into 2D sheets | N-(5-Cyanononan-5-yl)benzamide |

| Weak Hydrogen Bond | Methylene (C-H) | Cyano (C≡N) | Cross-linking between molecular chains | General observation in cyano-containing structures |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of the overall 3D network | General observation in aromatic compounds |

Computational and Theoretical Investigations of N Cyanoacetyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the properties of N-(Cyanoacetyl)benzamide and its derivatives.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, DFT calculations can predict key bond lengths and angles. While specific experimental crystallographic data for this compound is not widely reported, theoretical calculations provide a reliable estimate of its structure.

**Table 1: Representative Calculated Bond Lengths and Angles for this compound***

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Benzamide) | ~1.23 Å | |

| C-N (Amide) | ~1.35 Å | |

| C=O (Acetyl) | ~1.22 Å | |

| C-C (Acetyl) | ~1.52 Å | |

| C≡N (Cyano) | ~1.16 Å | |

| **Bond Angles (°) ** | ||

| O-C-N (Benzamide) | ~123° | |

| C-N-C (Amide) | ~125° | |

| O-C-C (Acetyl) | ~121° | |

| C-C-C≡N | ~178° |

Note: These are typical values based on DFT calculations for analogous structures and may vary depending on the level of theory and basis set used.

These calculations reveal a largely planar benzamide (B126) group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. The cyanoacetyl moiety introduces additional complexity and potential for conformational isomerism.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. lifescienceglobal.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. tandfonline.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the benzamide portion, particularly the phenyl ring and the amide nitrogen, which are electron-rich. The LUMO, conversely, is often centered on the electron-withdrawing cyanoacetyl group.

**Table 2: Calculated Frontier Molecular Orbital Energies for this compound Analogues***

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyanoacetamide Derivative 1 | -6.8 | -2.1 | 4.7 |

| Cyanoacetamide Derivative 2 | -7.1 | -2.5 | 4.6 |

| Benzamide Derivative 1 | -6.5 | -1.5 | 5.0 |

| Benzamide Derivative 2 | -6.9 | -1.8 | 5.1 |

Note: Data are illustrative and based on published DFT calculations for various cyanoacetamide and benzamide derivatives. nih.govnih.gov Actual values for this compound will depend on the specific computational method.

The distribution and energies of these orbitals are crucial for predicting how this compound will interact with other molecules.

This compound, having a β-keto-amide structure, can exist in several tautomeric forms, primarily the keto and enol forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical behavior.

Computational studies can predict the relative energies of these tautomers, thereby indicating which form is likely to predominate under different conditions. lifescienceglobal.comresearchgate.netscirp.org DFT calculations on related β-ketoamides have shown that while the keto form is often more stable, the enol form can be stabilized by intramolecular hydrogen bonding and by polar solvents. lifescienceglobal.comscirp.org

**Table 3: Calculated Relative Energies of this compound Tautomers***

| Tautomer | Relative Energy (kcal/mol) | Key Features |

| Keto | 0.0 (Reference) | Predominant form in non-polar solvents. |

| Z-Enol | +1 to +3 | Stabilized by intramolecular hydrogen bond. |

| E-Enol | +4 to +6 | Generally less stable than the Z-enol. |

Note: These values are estimates based on computational studies of similar β-ketoamides and serve to illustrate the likely energetic ordering. researchgate.netscirp.org

The energetic preference for a particular tautomer can have significant implications for the molecule's reactivity and its interactions in biological systems.

Vibrational Spectroscopy Simulation and Potential Energy Distribution (PED) Analysis

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental vibrational data. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental peaks to specific molecular motions.

Potential Energy Distribution (PED) analysis is a computational technique that further dissects the calculated vibrational modes, assigning them to the contributions of individual internal coordinates (such as bond stretching, angle bending, and torsions). This provides a detailed understanding of the nature of each vibration. For a complex molecule like this compound, PED analysis is essential for unambiguously assigning the vibrational bands, especially in congested regions of the spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactive sites.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group, highlighting these as sites for electrophilic interaction. Positive potential would likely be found around the amide N-H proton, indicating its acidic nature and potential for hydrogen bonding.

Molecular Docking Studies on Compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might interact with the binding site of a protein or other macromolecular target.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally "docked" into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

While specific docking studies for this compound are not extensively published, studies on similar benzamide and cyanoacetamide derivatives have shown that these classes of compounds can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of various enzymes. tandfonline.comresearchgate.net For this compound, the amide N-H group and the carbonyl oxygens are likely to act as hydrogen bond donors and acceptors, respectively, while the phenyl ring can participate in hydrophobic or π-stacking interactions.

Table 4: Common Interacting Amino Acid Residues in Molecular Docking Studies of Benzamide Derivatives

| Type of Interaction | Amino Acid Residues |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Such studies are crucial for understanding the potential biological activity of this compound and for guiding the design of new derivatives with improved potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.